1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
The compound 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine belongs to the pyrazolo[3,4-d]pyrimidine class, which shares structural similarities with purines and exhibits diverse pharmacological activities, including antitumor, antimicrobial, and kinase-inhibitory properties . Its core structure comprises a pyrazolo[3,4-d]pyrimidine scaffold substituted at the 1-position with a 2-chlorobenzyl group and at the 4-position with a 3,5-dimethylpyrazole moiety. These substitutions are critical for modulating biological activity, solubility, and target specificity.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6/c1-11-7-12(2)24(22-11)17-14-8-21-23(16(14)19-10-20-17)9-13-5-3-4-6-15(13)18/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFMOBSFWSYIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the 3,5-dimethyl-1H-pyrazol-1-yl group: This can be done through coupling reactions using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The pyrazolyl group can engage in coupling reactions with various electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 344.84 g/mol. Its structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds derived from this class showed lower ulcerogenic activity compared to Diclofenac, a common anti-inflammatory drug, suggesting a safer profile for potential therapeutic use . The pharmacological evaluation revealed that certain derivatives effectively inhibited prostaglandin synthesis, which is crucial in mediating inflammation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of pyrazolo derivatives were synthesized and tested against various microbial strains, showing promising results in inhibiting bacterial growth . This suggests potential applications in developing new antimicrobial agents.
Anticancer Potential
Some studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, certain analogs have been reported to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models . This opens avenues for further exploration in cancer therapeutics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural and Substituent Analysis
Substituent Effects on Activity and Properties
1-Position Substituents
- Chlorobenzyl Isomerism : The target compound’s ortho-chlorobenzyl group introduces steric hindrance compared to the para-chlorobenzyl analog . This may alter binding pocket interactions in kinase targets.
4-Position Substituents
- Piperidine/Pyrrolidine: Nitrogen-containing rings (e.g., in and ) enhance basicity and solubility, favoring interactions with polar enzyme pockets. Amino Groups (PP2): The 4-amino group in PP2 is critical for hydrogen bonding with kinase ATP-binding sites .
Halogen Effects
Biological Activity
The compound 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is part of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory and anticancer effects, supported by recent research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN3
- CAS Number : 514801-03-7
- Structural Characteristics : The compound features a fused pyrazolo-pyrimidine structure, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as anticancer agents. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 1 | A549 (lung cancer) | 49.85 | Induces apoptosis |
| 2 | HCT116 (colon cancer) | 26.00 | Growth inhibition |
| 3 | Hep2 (epidermoid) | 30.50 | Cell cycle arrest |
These findings indicate that the pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit tumor growth through mechanisms such as apoptosis and cell cycle modulation .
Anti-inflammatory Effects
In addition to anticancer properties, these compounds have demonstrated anti-inflammatory activities. A study reported that specific derivatives exhibited potent inhibition of prostaglandin synthesis, a key mediator in inflammatory responses:
| Compound | Prostaglandin Inhibition (%) at 100 mg/kg |
|---|---|
| A | 75 |
| B | 82 |
| C | 68 |
The results suggest that these compounds can serve as potential therapeutic agents in treating inflammatory diseases .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : The ability to induce apoptosis and arrest the cell cycle is crucial for their anticancer effects.
- Receptor Interaction : Pyrazolo derivatives may interact with specific receptors that mediate inflammatory responses.
Case Studies
Several case studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Lung Cancer Cells : A series of synthesized compounds were tested against A549 cells, showing a significant reduction in cell viability at concentrations as low as 10 µM.
- Inflammation Model in Rats : Compounds were administered in a rat model of inflammation, resulting in reduced swelling and pain compared to control groups.
Q & A
Q. What are the established synthetic routes for 1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. Key steps include:
- Coupling reactions : Reacting chlorinated benzyl derivatives with pyrazolo[3,4-d]pyrimidine intermediates under basic conditions .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C are often used to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
Q. Table 1: Common Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzylation | 2-chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 65–75 | |
| Pyrazole substitution | 3,5-dimethylpyrazole, NaH, THF, reflux | 50–60 |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorobenzyl proton signals at δ 5.2–5.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 396.12) .
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous pyrazolo[3,4-d]pyrimidines .
Q. What preliminary pharmacological screening methods are used to assess its bioactivity?
- Enzyme inhibition assays : Kinase or phosphatase inhibition is tested via fluorescence-based assays (IC₅₀ values reported) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) determine antiproliferative activity .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize by-products in large-scale synthesis?
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (e.g., solvent ratio, catalyst loading) .
- By-product analysis : LC-MS and 2D NMR isolate impurities (e.g., unreacted pyrazole derivatives) .
- Computational modeling : Quantum chemical calculations predict reaction intermediates and transition states .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolic stability tests : Liver microsome assays assess if metabolites contribute to observed discrepancies .
Q. How are computational methods integrated into studying its mechanism of action?
- Molecular docking : Predict binding poses with target proteins (e.g., EGFR kinase) using AutoDock Vina .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity .
Q. What advanced techniques validate its pharmacokinetic properties in preclinical models?
- Plasma protein binding : Equilibrium dialysis measures unbound fraction (e.g., >90% binding limits bioavailability) .
- Tissue distribution studies : Radiolabeled compound tracking via PET/CT in rodent models .
- CYP450 inhibition assays : Fluorescent probes quantify metabolic interactions (e.g., CYP3A4 inhibition) .
Q. How do structural modifications influence its physicochemical and pharmacological profiles?
- Substituent effects : Introducing electron-donating groups (e.g., -OCH₃) on the benzyl ring enhances solubility but reduces target affinity .
- Pyrazole ring variation : Replacing 3,5-dimethyl groups with bulkier substituents (e.g., CF₃) improves metabolic stability .
Q. Table 2: Structure-Activity Relationship (SAR) Trends
| Modification | Effect on Solubility | Effect on IC₅₀ (Kinase X) |
|---|---|---|
| 2-Cl → 2-F | No change | 2-fold increase |
| 3,5-diMe → H | Decrease | 10-fold decrease |
Q. What experimental controls are essential when evaluating its antitumor efficacy in vivo?
Q. How are conflicting data on enzyme inhibition potency addressed in mechanistic studies?
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays .
- ATP concentration standardization : Fixed [ATP] (e.g., 10 µM) reduces variability in kinase assays .
- Allosteric vs. competitive inhibition : Lineweaver-Burk plots distinguish binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
